molecular formula C17H11ClO4 B5513919 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

Cat. No.: B5513919
M. Wt: 314.7 g/mol
InChI Key: ZXADCOLCKVCBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that have a wide range of biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a 4-methyl-2-oxo-2H-chromen-7-yl group and a 3-chlorobenzoate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-4-methylcoumarin with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:

  • Dissolve 7-hydroxy-4-methylcoumarin in dichloromethane.
  • Add a slight excess of triethylamine to the solution.
  • Slowly add 3-chlorobenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for about 1 hour.
  • Isolate the product by filtration and purify it using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its interaction with cellular membranes can affect membrane integrity and function, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 4-methyl-2-oxo-2H-chromen-7-yl 3-methylbenzoate
  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is unique due to the presence of both the 4-methyl-2-oxo-2H-chromen-7-yl and 3-chlorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern and functional groups contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10-7-16(19)22-15-9-13(5-6-14(10)15)21-17(20)11-3-2-4-12(18)8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXADCOLCKVCBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.